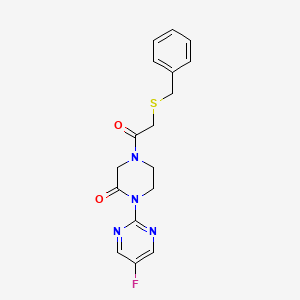
4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as BZPFP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
科学的研究の応用
4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, specifically its interaction with the dopamine and serotonin receptors. 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which may have implications in the treatment of neurological disorders such as Parkinson's disease and depression.
作用機序
The mechanism of action of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to interact with the dopamine and serotonin receptors in the brain. As a dopamine D2 receptor antagonist, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may block the effects of dopamine, which is involved in the regulation of movement, motivation, and reward. As a serotonin 5-HT1A receptor agonist, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may activate the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have several biochemical and physiological effects in animal studies. It has been reported to decrease locomotor activity and induce catalepsy, which may be related to its dopamine D2 receptor antagonistic properties. 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been shown to increase serotonin levels in the brain, which may be related to its serotonin 5-HT1A receptor agonistic properties. These effects suggest that 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
One advantage of using 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its specificity for the dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one on these receptors without interference from other neurotransmitters. However, one limitation of using 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is its potential toxicity. Studies have reported that high doses of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can cause liver damage and neurotoxicity in animals, which may limit its use in further research.
将来の方向性
There are several future directions for research on 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, research could focus on developing safer and more effective derivatives of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one for use in scientific research.
合成法
The synthesis of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-benzylsulfanylacetic acid with 5-fluoropyrimidine-2,4-dione in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. This method has been reported in the literature and has been used in several studies to obtain 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one for further research.
特性
IUPAC Name |
4-(2-benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-14-8-19-17(20-9-14)22-7-6-21(10-15(22)23)16(24)12-25-11-13-4-2-1-3-5-13/h1-5,8-9H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVKNCDMQYHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)
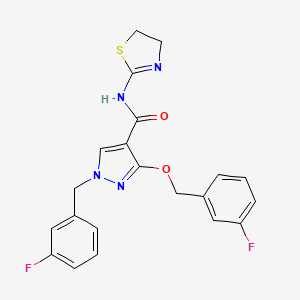


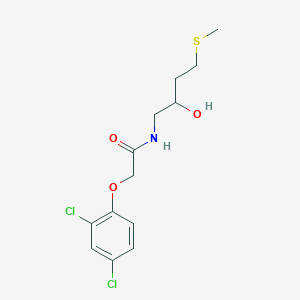
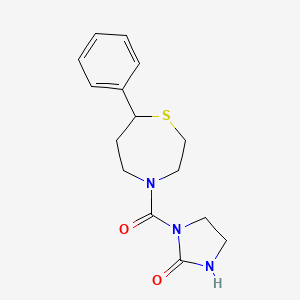
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)
![3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2774209.png)
![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)
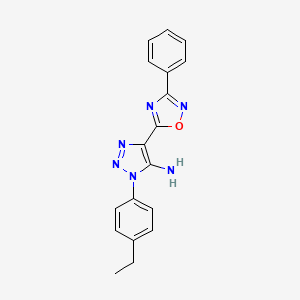
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)
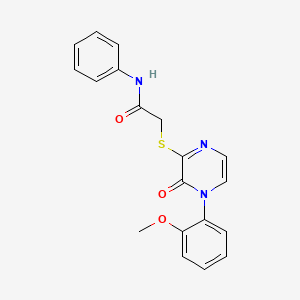
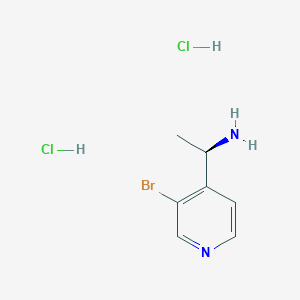
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)